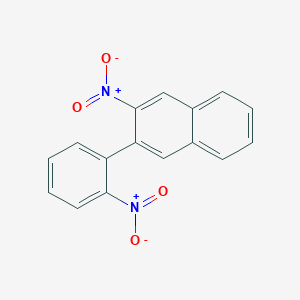

2-Nitro-3-(2-nitrophenyl)naphthalene

CAS No.: 1450995-52-4

Cat. No.: VC15896311

Molecular Formula: C16H10N2O4

Molecular Weight: 294.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1450995-52-4 |

|---|---|

| Molecular Formula | C16H10N2O4 |

| Molecular Weight | 294.26 g/mol |

| IUPAC Name | 2-nitro-3-(2-nitrophenyl)naphthalene |

| Standard InChI | InChI=1S/C16H10N2O4/c19-17(20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)18(21)22/h1-10H |

| Standard InChI Key | NAUGYRVZSVMFDY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a naphthalene core substituted at the 2- and 3-positions with nitro groups and a 2-nitrophenyl moiety, respectively. X-ray diffraction studies reveal a planar naphthalene system with dihedral angles of 12.66° between the nitroethenyl group and the aromatic ring . The trans configuration of the nitro groups minimizes steric hindrance, stabilizing the molecule through intramolecular hydrogen bonds (C–H⋯O) and π-π stacking interactions (centroid-centroid distance: 3.6337 Å) .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 294.26 g/mol | |

| Density | 1.242 g/cm³ | |

| Boiling Point | 408.3°C | |

| Melting Point | Not reported | – |

| Solubility | Moderate in organic solvents |

Spectroscopic Characteristics

Infrared (IR) spectroscopy identifies stretching vibrations at 1697 cm⁻¹ (C=O) and 1615 cm⁻¹ (aromatic C=C), while nuclear magnetic resonance (NMR) spectra confirm proton environments consistent with the proposed structure . UV-Vis studies demonstrate strong absorption at 320 nm due to π→π* transitions, with solvent-dependent fluorescence observed in polar media .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via Friedel-Crafts nitration or palladium-catalyzed cross-coupling. A typical procedure involves reacting 2-nitro-naphthalene with 2-nitrophenylboronic acid under Suzuki-Miyaura conditions . Alternative routes employ nitration of 3-phenylnaphthalene using fuming nitric acid at 0°C, yielding 45–60% after recrystallization.

Key Reaction Steps:

-

Nitration: Introducing nitro groups via electrophilic aromatic substitution.

-

Coupling: Forming the C–C bond between naphthalene and phenyl rings using transition metal catalysts .

Chemical Transformations

The nitro groups facilitate reduction to amines (e.g., using ) or participation in nucleophilic aromatic substitution. Under basic conditions, hydrolysis of the nitro group to hydroxylamine has been observed .

Applications in Science and Technology

Organic Synthesis

The compound serves as a precursor for heterocyclic systems, including quinoxalines and benzimidazoles, via condensation reactions . Its electron-deficient structure enhances reactivity in Diels-Alder cycloadditions, enabling access to polycyclic frameworks .

Materials Science

Studies highlight its utility in organic semiconductors due to high electron affinity () . Incorporation into polymer matrices improves charge carrier mobility, making it suitable for organic field-effect transistors (OFETs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume